Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate
Description
Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate is a nitro-substituted pyridine derivative featuring an aminoacetate ester moiety. The 3-nitro group on the pyridine ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ethyl ester enhances lipophilicity and bioavailability . Synthetically, it is prepared via nucleophilic substitution between 2-chloro-3-nitropyridine and ethyl glycinate hydrochloride in the presence of triethylamine .
Properties
IUPAC Name |
ethyl 2-[(3-nitropyridin-2-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-8(13)6-11-9-7(12(14)15)4-3-5-10-9/h3-5H,2,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMHRAUUHFSEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate typically involves the reaction of 3-nitropyridine-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: Ethyl 2-[(3-aminopyridin-2-yl)amino]acetate.
Substitution: 2-[(3-nitropyridin-2-yl)amino]acetic acid.
Scientific Research Applications
Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-nitropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s analogs differ in substituents on the pyridine or aromatic ring, ester groups, and functional moieties (e.g., sulfanyl, malonate). Key structural variations and their implications are summarized below:
Table 1: Structural and Functional Comparison
Electronic and Reactivity Differences
- Nitro Position : The 3-nitro group on pyridine (as in the target compound) enhances electrophilicity compared to phenyl-substituted analogs (e.g., 2-nitrophenyl in CID 21555) . This influences reactivity in cyclization reactions, as seen in azaindoline synthesis .
- Amino vs. Sulfanyl: Replacing the amino group with sulfanyl (e.g., ethyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate) alters hydrogen-bonding capacity. The sulfanyl derivative demonstrated antidepressant-like effects in mice, while the amino analog’s mechanism remains uncharacterized .
- Ester Groups: Methyl esters (e.g., mthis compound) may improve metabolic stability but reduce lipophilicity compared to ethyl esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
